molecular formula C28H28ClP B8524466 Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride CAS No. 59821-98-6

Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride

Cat. No. B8524466
CAS No.: 59821-98-6
M. Wt: 430.9 g/mol
InChI Key: YEWDJWBVWLXKNY-UHFFFAOYSA-M
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Patent
US04482751

Procedure details

A large round-bottom flask was obtained and into this flask was charged 150 ml (102.4 g) n-octane having 99% purity, 84.6 g para-isopropylbenzyl chloride and 111.5 g triphenylphosphine. The reaction solution was heated to 95°-100° C. and maintained at that temperature for approximately 29 hours. At that time the heat was turned off and the reaction solution was cooled and charged with 197.5 methyl alcohol to dissolve the suspended solids. The methanol solution was then washed twice with 50 ml of octane each time. The octane was decanted off, leaving 383.7 g of a methyl alcohol solution of 45% para-isopropylbenzyl triphenylphosphonium chloride in methanol.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
84.6 g
Type
reactant
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCCCCCC.[CH:9]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][Cl:17])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].[C:20]1([P:26]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CO>[Cl-:17].[CH:9]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][P+:26]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[CH:14][CH:13]=1)([CH3:11])[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CCCCCCCC
Name
Quantity
84.6 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
111.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A large round-bottom flask was obtained and into this flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated to 95°-100° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for approximately 29 hours
Duration
29 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the suspended solids
WASH
Type
WASH
Details
The methanol solution was then washed twice with 50 ml of octane each time
CUSTOM
Type
CUSTOM
Details
The octane was decanted off

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C)(C)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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